molecular formula C3H5FO3 B13316724 2-Fluoro-3-hydroxypropanoic acid

2-Fluoro-3-hydroxypropanoic acid

Cat. No.: B13316724
M. Wt: 108.07 g/mol
InChI Key: SVYXLQRWNWOHSJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxypropanoic acid (C3H5FO3) is a fluorinated organic compound of significant interest in advanced scientific research. It serves as a versatile building block for the synthesis of various fluorinated compounds, including its use as a substrate for producing polymers like poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) . The introduction of fluorine atoms into organic molecules can confer enhanced properties such as improved stability, longer half-life, and better bioabsorbability, making this compound valuable in the fields of pharmaceutical intermediates, agrochemicals, and bioinspired materials . A pioneering biocatalytic synthesis method for this compound has been developed using engineered E. coli, achieving concentrations of 50.0 mg/L through whole-cell transformation . This environmentally friendly biosynthetic procedure offers considerable advantages over conventional chemical methods by utilizing greener substrates and milder reaction conditions . Researchers can leverage this compound to explore new fluorinated molecules and materials, expanding the available molecular space for discovery . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYXLQRWNWOHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 2 Fluoro 3 Hydroxypropanoic Acid

Chirality and Enantiomeric Forms (e.g., (2S)- and (2R)-Isomers)

2-Fluoro-3-hydroxypropanoic acid (C₃H₅FO₃) is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). nih.gov This carbon is bonded to four different groups: a fluorine atom (-F), a carboxylic acid group (-COOH), a hydroxymethyl group (-CH₂OH), and a hydrogen atom (-H).

This asymmetry means that the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers. These are designated as (2R)-2-fluoro-3-hydroxypropanoic acid and (2S)-2-fluoro-3-hydroxypropanoic acid, according to the Cahn-Ingold-Prelog (CIP) priority rules. researchgate.net The (R) and (S) notation describes the absolute spatial arrangement of the groups around the chiral center. researchgate.net The existence of these separate, stable enantiomers is confirmed by their individual commercial availability and unique identifiers. biosynth.comcymitquimica.com

Table 1: Properties of this compound

Property Value
Chemical Formula C₃H₅FO₃
Molar Mass 108.07 g/mol nih.govbiosynth.com
IUPAC Name This compound nih.gov
Chiral Center C2

Impact of Absolute Configuration on Molecular Interactions and Reactivity

The absolute configuration of the enantiomers of this compound has a profound impact on their molecular interactions, particularly with other chiral molecules like enzymes. The specific three-dimensional arrangement of the fluorine atom and the hydroxyl and carboxyl groups dictates how the molecule can bind to the active site of an enzyme.

The introduction of fluorine into organic compounds is a key strategy for altering molecular properties to enhance functionality in fields like medicine and materials science. nih.gov The high electronegativity and small size of the fluorine atom can influence the electronic distribution and conformational preferences of the molecule. In the (2R) and (2S) isomers, the spatial position of this electronegative atom relative to the other functional groups is different. This can lead to distinct patterns of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition.

While specific comparative studies on the reactivity of the (2R) and (2S) isomers are not widely detailed, the principles of stereochemistry dictate that they will behave identically in an achiral environment but can have vastly different reactivity and biological activity in a chiral environment. For instance, an enzyme's active site is inherently chiral and will preferentially interact with one enantiomer over the other, leading to stereoselective catalysis. This is evident in biocatalytic synthesis routes where enzymes produce a single enantiomer with high fidelity. nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis Methodologies

Producing enantiomerically pure forms of this compound requires stereoselective or asymmetric synthesis methods, which guide the reaction to favor the formation of one enantiomer over the other. Biocatalysis has emerged as a powerful and environmentally benign approach for this purpose.

One documented method involves the whole-cell biocatalytic synthesis of this compound (2-F-3-HP) using a metabolically engineered Escherichia coli strain. nih.gov This process achieved a concentration of 50.0 mg/L after 24 hours. nih.gov The synthesis relies on the co-expression of a specific set of enzymes that control the stereochemical outcome of the reaction. nih.gov

Table 2: Biocatalytic Synthesis of this compound

Method Organism/Enzyme System Key Enzymes Product Reference

Other strategies for synthesizing chiral fluorinated compounds often employ enzymes like lactate (B86563) dehydrogenases or lipases, which are known to catalyze reactions with high stereoselectivity. researchgate.netgoogle.com For example, the asymmetric reduction of α-keto acids using lactate dehydrogenases is a well-established method for producing chiral α-hydroxy acids. researchgate.net Similarly, the enzymatic resolution of racemic esters using lipases can separate enantiomers by selectively hydrolyzing one form, leaving the other unreacted. google.com These methodologies, while demonstrated on similar fluorinated molecules, represent viable strategies for the stereoselective synthesis of (2R)- and (2S)-2-fluoro-3-hydroxypropanoic acid.

Advanced Synthetic Methodologies for 2 Fluoro 3 Hydroxypropanoic Acid

Chemical Synthesis Pathways

Chemical synthesis offers a versatile platform for the production of 2-Fluoro-3-hydroxypropanoic acid, allowing for the construction of the target molecule through several distinct routes. These pathways include asymmetric synthesis from chiral precursors, direct nucleophilic fluorination, and multi-step synthetic sequences involving key intermediates.

Asymmetric Synthesis from Chiral Precursors (e.g., (S)-Glycidol)

The use of chiral precursors is a powerful strategy for the enantioselective synthesis of this compound. (S)-Glycidol, a readily available and inexpensive chiral epoxide, represents a key starting material for this approach. The core of this strategy lies in the regioselective and stereospecific ring-opening of the epoxide with a fluoride (B91410) source. This reaction, if successful, would establish the desired stereochemistry at both the C2 and C3 positions.

While a direct, high-yield synthesis of this compound from (S)-glycidol is not extensively documented in publicly available literature, the principles of enantioselective fluoride-mediated epoxide ring-opening are well-established. For instance, dual-catalyst systems have been developed to promote the highly enantioselective fluoride ring opening of meso and terminal epoxides. ucla.edu These reactions often employ a latent source of fluoride, such as benzoyl fluoride, and proceed under mild conditions. ucla.edu The kinetic resolution of racemic epoxides, including styrene (B11656) oxide, using catalytic nucleophilic fluorination has also been demonstrated to provide fluorohydrins with high enantiomeric excess. orgsyn.org

A proposed synthetic route starting from (S)-glycidol could involve the protection of the hydroxyl group, followed by the nucleophilic ring-opening of the resulting protected glycidol (B123203) with a fluoride reagent. Subsequent deprotection would yield the desired (2R,3S)- or (2S,3R)-2-fluoro-3-hydroxypropan-1-ol, which could then be oxidized to the corresponding carboxylic acid. The regioselectivity of the epoxide opening is a critical factor, and conditions would need to be carefully optimized to favor the attack of the fluoride ion at the C2 position.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination presents a direct method for the introduction of the fluorine atom into a suitable precursor. This approach typically involves the displacement of a leaving group at the C2 position of a 3-hydroxypropanoic acid derivative with a fluoride ion. However, the inherent properties of the fluoride ion, such as its high charge density and strong solvation in protic solvents, can make these reactions challenging.

The synthesis of fluorinated organic compounds often relies on the development of effective nucleophilic fluorinating agents and reaction conditions. Common sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF, CsF), tetra-n-butylammonium fluoride (TBAF), and hydrogen fluoride-amine complexes (e.g., Olah's reagent). The choice of fluorinating agent, solvent, and substrate is crucial for achieving high yields and selectivities.

For the synthesis of this compound, a potential precursor would be a derivative of 2,3-dihydroxypropanoic acid where the C2 hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a nucleophilic fluoride source could then yield the desired product. However, the presence of the free hydroxyl and carboxylic acid groups can complicate the reaction, often necessitating the use of protecting groups.

Multi-Step Synthetic Routes

Multi-step syntheses provide a high degree of control over the assembly of the target molecule, allowing for the sequential introduction of the required functional groups. These routes often involve the formation of key intermediates that are then transformed into this compound.

A notable multi-step synthesis of a derivative of this compound involves an enolate-mediated reaction. A patented method describes the synthesis of methyl 2-fluoro-3-hydroxypropionate starting from methyl fluoroacetate (B1212596) and dimethyl oxalate (B1200264). google.com This two-step process is outlined below:

Formation of a Sodium Enolate Intermediate: Methyl fluoroacetate and dimethyl oxalate are reacted in the presence of a strong base, such as sodium methoxide (B1231860), to generate a stable sodium enolate intermediate. google.com

Reaction with Formaldehyde (B43269): The sodium enolate intermediate is then reacted with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution, in a suitable solvent to yield methyl 2-fluoro-3-hydroxypropionate. google.com

This method utilizes inexpensive starting materials and is reported to be high-yielding and suitable for large-scale production. google.com The resulting methyl ester can then be hydrolyzed to afford this compound.

StepReactantsReagents/ConditionsProductYield
1Methyl fluoroacetate, Dimethyl oxalateSodium methoxide in methanolSodium enolate intermediateNot specified
2Sodium enolate intermediateParaformaldehyde, Sodium carbonate in N,N-dimethylformamideMethyl 2-fluoro-3-hydroxypropionate80%
2 (alternative)Sodium enolate intermediateAqueous formaldehyde, Sodium carbonate in dimethyl sulfoxideMethyl 2-fluoro-3-hydroxypropionate90%

Table 1: Synthesis of Methyl 2-fluoro-3-hydroxypropionate via Enolate-Mediated Reaction google.com

Another strategy involves the transformation of readily available fluorinated building blocks into the target molecule. For example, compounds such as 3-fluoroalanine or derivatives of 3,3-difluoro-2-hydroxypropanoic acid could potentially serve as precursors.

While a direct conversion of 3-fluoroalanine to this compound is not straightforward, it could theoretically be achieved through a diazotization reaction to replace the amino group with a hydroxyl group, though this reaction is often accompanied by side products.

The synthesis of 3,3-difluoro-2-hydroxypropanoic acid has been described, and its selective defluorination could be a potential, albeit challenging, route to the desired monofluorinated product. smolecule.com The development of selective dehalogenation techniques would be critical for the success of such an approach.

Biocatalytic and Biosynthetic Production Strategies

In recent years, biocatalytic and biosynthetic approaches have emerged as promising alternatives to traditional chemical synthesis for the production of fluorinated compounds. These methods offer the potential for high selectivity, mild reaction conditions, and a reduced environmental impact.

A significant development in this area is the biocatalytic synthesis of this compound using genetically engineered Escherichia coli. nih.govresearchgate.net In this strategy, a biosynthetic pathway was designed and implemented in E. coli to convert a fluorinated precursor into the target molecule.

The engineered pathway utilizes three key enzymes:

Methylmalonyl CoA synthase (MatBrp)

Methylmalonyl CoA reductase (MCR)

Malonate transmembrane protein (MadLM)

The starting material for this biosynthesis is 2-fluoromalonic acid, which is transported into the E. coli cells by the malonate transmembrane protein. Inside the cell, MatBrp and MCR work in concert to convert 2-fluoromalonic acid into this compound. nih.govresearchgate.net

OrganismKey EnzymesSubstrateProductTiter
Escherichia coliMethylmalonyl CoA synthase (MatBrp), Methylmalonyl CoA reductase (MCR), Malonate transmembrane protein (MadLM)2-Fluoromalonic acidThis compound50.0 mg/L

Table 2: Biocatalytic Synthesis of this compound nih.govresearchgate.net

This whole-cell transformation represents a novel and environmentally friendly route to this compound. The produced compound can serve as a substrate for the synthesis of other valuable fluorinated materials, such as poly(2-fluoro-3-hydroxypropionic acid). nih.govresearchgate.net Further optimization of this biosynthetic pathway could lead to higher titers and make it a viable method for industrial production.

Engineered Microbial Cell Factories for Synthesis (e.g., E. coli Systems)

The development of microbial cell factories, particularly using the well-characterized bacterium Escherichia coli, represents a significant advance in the production of complex biochemicals. nih.govmdpi.com Researchers have successfully engineered E. coli to synthesize this compound by introducing a novel biosynthetic pathway. nih.govfrontiersin.org This strategy leverages the bacterium's robust cellular machinery to perform complex multi-step reactions. In one study, a four-gene, two-plasmid system was constructed to establish the biosynthetic pathway for 2-F-3-HP, demonstrating the feasibility of using engineered microbes for the production of fluorinated platform chemicals. frontiersin.org

Role of Coexpressed Enzymes (e.g., Methylmalonyl CoA Synthase, Methylmalonyl CoA Reductase, Malonate Transmembrane Protein)

The successful synthesis of 2-F-3-HP in an engineered E. coli host relies on the coordinated action of several co-expressed enzymes. nih.govfrontiersin.org A specific pathway was designed utilizing three key enzymes to convert a fluorinated precursor into the target molecule. nih.gov

The roles of these enzymes are:

Malonate Transmembrane Protein (MadLM): This protein is responsible for transporting the substrate, in this case, a malonate derivative, from the external environment into the E. coli cell, making it available for the subsequent enzymatic reactions. nih.gov

Methylmalonyl CoA Synthase (MatBrp): This enzyme catalyzes the conversion of the imported substrate into its corresponding thioester with Coenzyme A (CoA). This activation step is crucial for the subsequent reduction. nih.govfrontiersin.org

Methylmalonyl CoA Reductase (MCR): This enzyme performs the final step in the pathway, reducing the activated CoA thioester to produce the final product, this compound. nih.govfrontiersin.org

The co-expression of these three proteins creates a functional pathway within the microbial host, enabling the conversion of a fluorinated substrate to 2-F-3-HP. nih.gov

Whole-Cell Biotransformation Processes

Whole-cell biotransformation is a process where entire microbial cells, containing the necessary enzymatic machinery, are used as catalysts. nih.gov This approach is often more cost-effective and robust than using purified enzymes, as the cell provides a stable environment and necessary cofactors for the enzymes to function. For the synthesis of 2-F-3-HP, engineered E. coli strains were used in a whole-cell biocatalytic process. nih.gov In this system, the engineered cells successfully produced 2-F-3-HP, reaching a concentration of 50.0 mg/L after 24 hours of transformation. nih.govfrontiersin.org This result confirmed that the engineered pathway was functional and that the whole-cell system was a viable method for producing this novel fluorinated compound. frontiersin.org

Table 1: Research Findings on Whole-Cell Biotransformation for 2-F-3-HP Synthesis

Engineered Host Key Enzymes Expressed Substrate Product Concentration Achieved Reference

Enzymatic Fluorination Mechanisms and Fluorinase Studies

The direct formation of a carbon-fluorine (C-F) bond is a significant challenge in chemistry. nih.gov Nature, however, has evolved a specific enzyme for this purpose. The fluorinase enzyme, first isolated from the bacterium Streptomyces cattleya, is the only known enzyme capable of catalyzing the formation of a C-F bond from an inorganic fluoride ion. wikipedia.orgnih.gov

The fluorinase catalyzes a nucleophilic substitution reaction (SN2-type) between a fluoride ion (F⁻) and S-adenosyl-L-methionine (SAM), displacing L-methionine to generate 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). wikipedia.orgnih.gov The mechanism involves the binding of the fluoride ion to the enzyme, where it is desolvated (has surrounding water molecules removed). nih.gov The subsequent binding of SAM traps the now highly reactive "naked" fluoride ion in a pocket positioned perfectly for the nucleophilic attack on SAM's C-5' position, leading to the formation of the remarkably stable C-F bond. nih.gov This enzymatic reaction is estimated to be up to 10¹⁵ times faster than the uncatalyzed reaction. wikipedia.org While fluorinases are highly effective, they were not used in the specific pathway developed for 2-F-3-HP, which instead started from an already fluorinated precursor, 2-fluoromalonate. nih.govfrontiersin.org

Sustainable and Environmentally Benign Synthesis Approaches

Biocatalytic routes, such as the whole-cell synthesis of 2-F-3-HP, offer substantial advantages in terms of environmental impact and safety when compared to traditional chemical methods. nih.gov Chemical synthesis of related compounds often relies on expensive, toxic, and petroleum-derived raw materials, which is inconsistent with sustainable development goals. rsc.orgresearchgate.net The biosynthetic procedure is entirely biocatalytic, operating under mild conditions and avoiding the harsh reagents and high energy inputs typical of conventional organic synthesis. nih.gov This "green" approach aligns with the growing demand for sustainable processes that utilize renewable resources and minimize environmental consequences. rsc.orgfrontiersin.org

Overcoming Biosynthetic Pathway Limitations

Future work to enhance production could involve the rational design and protein engineering of the key enzymes (MatBrp and MCR) to improve their activity and specificity towards the fluorinated substrates. frontiersin.org Another general challenge in biosynthetic fluorination is the inhibitory effect of fluoride ions on microbial growth and the high cost of the co-substrate SAM required by fluorinase enzymes, which has limited their broader application. frontiersin.org Drawing lessons from the optimization of pathways for the non-fluorinated parent compound, 3-hydroxypropanoic acid, other strategies could include redirecting carbon flux within the cell to increase the availability of key precursors like malonyl-CoA by modifying central metabolism. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound 2-F-3-HP
3-Hydroxypropanoic acid 3-HP
Poly(2-fluoro-3-hydroxypropionic acid) FP3HP
2-fluoroacrylic acid
2-fluoromalonate
S-adenosyl-L-methionine SAM
5'-fluoro-5'-deoxyadenosine 5'-FDA
L-methionine
Coenzyme A CoA
Methylmalonyl Coenzyme A

Chemical Reactivity and Transformative Potential of 2 Fluoro 3 Hydroxypropanoic Acid

Reactions Involving the Hydroxyl Group

The primary alcohol (-CH₂OH) in 2-fluoro-3-hydroxypropanoic acid is a key site for chemical modification. Its reactivity is influenced by the adjacent fluorine atom, which can affect the nucleophilicity and acidity of the hydroxyl group.

The primary hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde, 2-fluoro-3-oxopropanoic acid, or further to a carboxylic acid, resulting in 2-fluoromalonic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Theoretically, the oxidation of this compound can lead to the formation of 2-fluoroacrylic acid through subsequent dehydration. While specific studies on this compound are limited, the oxidation of α-hydroxy acids is a well-established transformation. For instance, the oxidation of glycolic and lactic acids has been studied extensively.

ReactantOxidizing AgentPotential Product
This compoundMild oxidizing agent (e.g., PCC)2-Fluoro-3-oxopropanoic acid
This compoundStrong oxidizing agent (e.g., KMnO₄)2-Fluoromalonic acid

This table is based on general principles of organic chemistry, as specific experimental data for the oxidation of this compound is not widely available in the reviewed literature.

The hydroxyl group can undergo esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This O-derivatization can be used to introduce a wide range of functional groups, potentially altering the molecule's physical and biological properties. The reaction is typically catalyzed by an acid or a coupling agent.

Furthermore, other O-derivatization reactions, such as etherification, can occur at the hydroxyl position, although these are generally less common for hydroxy acids unless the carboxylic acid group is protected.

ReactantReagentProduct Type
This compoundAcyl chloride (R-COCl)O-Acyl-2-fluoro-3-hydroxypropanoic acid
This compoundCarboxylic anhydride (B1165640) ((RCO)₂O)O-Acyl-2-fluoro-3-hydroxypropanoic acid

This table illustrates general O-derivatization reactions, as specific examples for this compound were not detailed in the searched literature.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is another primary center for reactivity in this compound, participating in reductions, and acid-base reactions.

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-fluoro-1,3-propanediol. This transformation requires strong reducing agents, as carboxylic acids are generally resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. youtube.com Borane (BH₃) complexes can also be used and may offer better selectivity if other reducible functional groups are present in the molecule. youtube.com

ReactantReducing AgentProduct
This compoundLithium aluminum hydride (LiAlH₄)2-Fluoro-1,3-propanediol
This compoundBorane (BH₃)2-Fluoro-1,3-propanediol

This data is based on the known reactivity of carboxylic acids with these reducing agents. youtube.com Specific studies on the reduction of this compound were not found in the reviewed literature.

As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. The acidity of the carboxylic acid is enhanced by the electron-withdrawing inductive effect of the adjacent fluorine atom. For comparison, the predicted pKa of 2-fluoropropanoic acid is approximately 2.68, which is significantly lower than that of propanoic acid (pKa ≈ 4.87), indicating increased acidity due to the fluorine atom. chemicalbook.com A similar trend would be expected for this compound.

The reaction with a base, such as sodium hydroxide (B78521), results in the formation of the corresponding sodium 2-fluoro-3-hydroxypropanoate.

AcidBaseSaltPredicted pKa of Analog
This compoundSodium hydroxide (NaOH)Sodium 2-fluoro-3-hydroxypropanoate~2.68 (for 2-fluoropropanoic acid) chemicalbook.com

Nucleophilic Substitution Reactions at the Fluorine Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution at a saturated, unactivated fluorine center exceptionally difficult. Direct displacement of the fluoride (B91410) ion by a nucleophile via an S(_N)2 mechanism is generally not a feasible reaction pathway under normal conditions.

However, intramolecular nucleophilic substitution reactions involving fluoride as a leaving group can occur under certain circumstances, particularly when a five- or six-membered ring can be formed. In the case of this compound, an intramolecular S(_N)2 reaction could theoretically occur where the hydroxyl group acts as the nucleophile, displacing the fluorine atom to form a three-membered oxirane ring (an epoxide). This reaction would likely require basic conditions to deprotonate the hydroxyl group, increasing its nucleophilicity.

ReactantConditionsPotential ProductReaction Type
This compoundBasic conditionsGlycidic acidIntramolecular S(_N)2

This table presents a theoretical possibility based on the principles of intramolecular reactions and the known reactivity of similar compounds. Specific experimental validation for this compound is not available in the reviewed literature.

Degradation and Decomposition Pathways

Understanding the degradation of this compound is crucial for assessing its environmental fate and metabolic processing. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond significantly impact its stability, leading to specific decomposition routes.

This compound can undergo decarboxylation, a reaction involving the removal of a carboxyl group and the release of carbon dioxide. For the (2S)-enantiomer of 3-fluoro-2-hydroxypropanoic acid, this degradation pathway is known to form 2-fluoro-1-hydroxyacetone . While general mechanisms for decarboxylation are well-established for other classes of molecules, such as β-keto acids, detailed mechanistic studies specifically for this compound are not extensively documented in the provided research masterorganicchemistry.com. The process typically involves the cleavage of the carbon-carbon bond adjacent to the carboxylic group acs.orgnih.gov.

A significant degradation pathway for this compound is oxidative defluorination, which results in the cleavage of the carbon-fluorine bond to generate 2-hydroxypropanoic acid (lactic acid) . This transformation highlights the potential for this fluorinated molecule to be broken down into non-fluorinated, common metabolites.

While the precise enzymatic mechanisms for this specific compound are not fully detailed, research into the biodegradation of other fluorinated substances provides context. Strains of bacteria, such as Pseudomonas putida and Pseudomonas aeruginosa, have been shown to biodegrade highly stable perfluorinated compounds like PFOA and PFOS mdpi.comresearchgate.net. The mechanisms often involve enzymatic activity that can cleave the remarkably stable C-F bond. For instance, studies on other organofluorine compounds have identified that enzymes like dioxygenases can initiate the defluorination process asm.orgnih.gov. This body of research suggests that microbial defluorination pathways are a viable, though complex, route for the degradation of fluorinated organic acids nih.gov.

Synthetic Utility as a Building Block for Complex Molecules

The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a fluorine atom—makes this compound a valuable and versatile precursor in organic synthesis for creating more complex molecules with tailored properties.

This compound (2-F-3-HP) serves as a key monomer for the synthesis of fluorinated biopolymers, most notably poly(this compound) (FP3HP) acs.orgnih.gov. The incorporation of fluorine into the polymer backbone can significantly alter its physical and chemical properties. A biocatalytic approach for producing the 2-F-3-HP monomer has been developed using engineered E. coli. This "green" synthesis method provides an environmentally safer alternative to traditional chemical methods and makes the monomer available for polymerization nih.gov.

Biocatalytic Synthesis of this compound Monomer
OrganismSubstrateProductConcentration AchievedReference
Engineered E. coli2-Fluoromalonic acid (2-FMA)This compound (2-F-3-HP)50.0 mg/L nih.gov

The reactivity of this compound allows it to be a starting point for a variety of other fluorine-containing organic molecules. Its functional groups can be selectively targeted to undergo several chemical transformations. For example, it can theoretically be converted into products such as 2-fluoroacrylic acid through dehydration nih.gov. Other potential transformations expand its utility as a versatile building block . The hydroxyl group can be oxidized to form a ketone, the carboxylic acid can be reduced to an alcohol, and the fluorine atom can potentially be substituted, leading to a diverse array of fluorinated derivatives .

Potential Synthetic Transformations of this compound
Reaction TypePotential ProductReference
Dehydration2-Fluoroacrylic acid nih.gov
Oxidation (of hydroxyl group)3-Fluoro-2-oxopropanoic acid
Reduction (of carboxylic acid)3-Fluoro-2-hydroxypropanol
Substitution (of fluorine)3-Amino-2-hydroxypropanoic acid (example with amine)

Table of Mentioned Chemical Compounds

Chemical NameIUPAC NameSynonyms
This compoundThis compound2-F-3-HP, alpha-fluorohydracrylic acid
Poly(this compound)Poly(this compound)FP3HP
2-Fluoro-1-hydroxyacetone1-Fluoro-3-hydroxypropan-2-one-
2-Hydroxypropanoic acid2-Hydroxypropanoic acidLactic acid
Perfluorooctanoic acidPentadecafluorooctanoic acidPFOA
Perfluorooctanesulfonic acidHeptadecafluorooctane-1-sulfonic acidPFOS
2-Fluoroacrylic acid2-Fluoro-2-propenoic acid-
2-Fluoromalonic acid2-Fluoropropanedioic acid2-FMA
3-Fluoro-2-oxopropanoic acid3-Fluoro-2-oxopropanoic acid-
3-Fluoro-2-hydroxypropanol3-Fluoropropane-1,2-diol-
3-Amino-2-hydroxypropanoic acid3-Amino-2-hydroxypropanoic acidIsoserine
E. coliEscherichia coli-
Pseudomonas putidaPseudomonas putida-
Pseudomonas aeruginosaPseudomonas aeruginosa-

Biological and Biochemical Research Applications of 2 Fluoro 3 Hydroxypropanoic Acid

Investigations into Enzyme Mechanisms and Substrate Analog Studies

2-Fluoro-3-hydroxypropanoic acid's structural similarity to natural metabolites makes it an effective instrument for studying enzyme mechanisms. The presence of a fluorine atom can enhance its binding affinity to target proteins and increase its stability, rendering it a valuable asset in drug design and biochemical investigation. nih.gov

Interactions with Hydroxyacid Oxidase and Mandelate (B1228975) Dehydrogenase

As a fluorinated analog of a hydroxyacid, this compound is a candidate for interaction with enzymes that process natural hydroxyacids, such as hydroxyacid oxidase and mandelate dehydrogenase. While direct, detailed mechanistic studies on its interaction with these specific enzymes are not extensively documented, its potential as an inhibitor for hydroxyacid oxidases has been noted. nih.gov The principle of such interactions is based on the compound's ability to mimic the natural substrate, binding to the enzyme's active site.

Research on related enzymes and inhibitors provides a framework for understanding these potential interactions. For instance, studies on lactate (B86563) dehydrogenase, another hydroxyacid dehydrogenase, have shown that fluorinated analogs like fluoropyruvic acid can act as potent inhibitors. nih.govresearchgate.net Similarly, the inhibition of mandelate racemase by fluoride (B91410) ions, which compete with the substrate, highlights the influence of fluorine in the active site. nih.gov These examples suggest that this compound likely interacts with the active sites of hydroxyacid oxidase and mandelate dehydrogenase, potentially acting as a competitive inhibitor.

Enzyme Inhibition and Kinetic Analysis

The introduction of a fluorine atom into a substrate analog can significantly impact its interaction with an enzyme, often leading to inhibition. Studies have indicated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. nih.gov The inhibition can be quantified through standard enzyme assays, which have demonstrated notable reductions in enzyme activity at various concentrations of the compound. nih.gov

While specific kinetic data such as K_i (inhibition constant) or IC50 (half-maximal inhibitory concentration) for this compound are not widely published, the kinetics of similar interactions have been studied. For example, kinetic analysis of the inhibition of bile acid-CoA:amino acid:N-acyltransferase by 2-fluoro-beta-alanine (a related fluorinated metabolite) revealed a K_m of 1.45 mM, which is comparable to that of the natural substrate taurine (B1682933). nih.gov This demonstrates that fluorinated analogs can have a high affinity for enzyme active sites. The formation of FBAL-cholate was competitively inhibited by taurine (K_i 1.27 mM) and glycine (B1666218) (K_i 4.47 mM), suggesting a single enzyme is responsible for the conjugation. nih.gov Such kinetic studies are crucial for understanding the potency and mechanism of inhibition.

Elucidation of Metabolic Pathways and Processes

This compound and its related compounds are instrumental in tracing and understanding metabolic pathways. Their unique fluorine signature, often detectable by ¹⁹F NMR, allows researchers to follow their transformation within biological systems.

Role in Amino Acid Metabolism Studies

While direct studies employing this compound to probe amino acid metabolism are limited, the metabolic fate of the closely related compound 2-fluoro-beta-alanine (FBAL) offers significant insights. FBAL is a catabolite of the widely used anticancer drug 5-fluorouracil (B62378). pharmgkb.org The study of FBAL metabolism has revealed its interaction with pathways typically involving natural amino acids. Specifically, FBAL has been identified as a substrate for the enzyme bile acid-CoA:amino acid:N-acyltransferase, which is responsible for conjugating bile acids with glycine or taurine. nih.gov The enzyme's affinity for FBAL is comparable to its affinity for taurine, indicating that this fluorinated analog is readily accepted into this amino acid conjugation pathway. nih.gov This research exemplifies how fluorinated analogs can be used to understand the substrate specificity and mechanisms of enzymes involved in amino acid metabolism.

Identification as a Metabolite in Drug Catabolism (e.g., Fluoropyrimidines)

The catabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU) is a critical area of pharmacological research. While the primary catabolic pathway of 5-FU leads to the formation of 2-fluoro-beta-alanine (FBAL), other degradation products have been identified. pharmgkb.org In aqueous solutions under alkaline conditions, similar to those in some clinical formulations, 5-FU degrades into several compounds, including derivatives of fluorinated hydroxypropanoic acid. nih.gov

One of the identified degradation products is 2-fluoro-3-hydroxy-3-ureidopropanoic acid . This compound is formed through the cleavage of the N3-C4 bond of the hydrated form of 5-FU. nih.gov Subsequently, the breakdown of this ureido compound releases urea (B33335) and forms 2-fluoro-3-oxopropanoic acid . nih.gov These findings directly link the catabolism of a major anticancer drug to the formation of fluorinated hydroxypropanoic acid derivatives, highlighting their importance in understanding the full metabolic and degradation profile of such pharmaceuticals.

DrugKey Catabolites/Degradation ProductsEnzymes/Conditions
5-Fluorouracil (5-FU) Dihydrofluorouracil (DHFU)Dihydropyrimidine dehydrogenase (DPYD)
Fluoro-beta-ureidopropionate (FUPA)Dihydropyrimidinase (DPYS)
Fluoro-beta-alanine (FBAL)Beta-ureidopropionase (UPB1)
2-fluoro-3-hydroxy-3-ureidopropanoic acidAlkaline hydrolysis
2-fluoro-3-oxopropanoic acidAlkaline hydrolysis

Metabolic Engineering for the Production of Fluorinated Bio-Derived Compounds

Metabolic engineering has opened new avenues for the sustainable production of valuable chemicals. This compound has been successfully synthesized using engineered Escherichia coli. nih.gov This biocatalytic approach offers significant environmental and safety advantages over traditional chemical synthesis methods. nih.gov

The biosynthetic pathway constructed in E. coli utilizes 2-fluoromalonic acid as a substrate. nih.gov The key enzymes co-expressed in the engineered strain are methylmalonyl-CoA synthase (MatBrp) and methylmalonyl-CoA reductase (MCR), along with a malonate transmembrane protein (MadLM) to facilitate substrate uptake. nih.govnih.gov In this system, whole-cell transformation has achieved a concentration of 50.0 mg/L of this compound. nih.gov

Furthermore, this compound itself is a promising precursor for the production of other fluorinated bio-derived compounds. Its potential as a monomer for the synthesis of fluorinated biopolymers, such as poly(2-fluoro-3-hydroxypropionic acid) (FP3HP), has been recognized. nih.govnih.gov This positions this compound as a key building block in the expanding field of fluorinated biomaterials.

PrecursorKey EnzymesProductPotential Applications
2-Fluoromalonic acidMethylmalonyl-CoA synthase (MatBrp), Methylmalonyl-CoA reductase (MCR)This compound Substrate for biopolymer synthesis
This compound Polymerases (potential)Poly(2-fluoro-3-hydroxypropionic acid) (FP3HP)Fluorinated bioplastics

Structure-Activity Relationship Studies in Fluorinated Compounds

While detailed SAR studies focusing on iterative modifications of this compound itself are not extensively documented in publicly available research, its primary application in this field is as a precursor for creating novel fluorinated compounds. Researchers utilize it to understand how the presence of a fluorine atom at a specific position influences the properties of the resulting products, such as polymers.

A notable application is the synthesis of poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.gov By using this compound as the monomer, researchers can create a fluorinated biopolymer. The properties of FP3HP can then be compared to its non-fluorinated analog, poly(3-hydroxypropionic acid), to elucidate the specific effects of fluorination. These studies are fundamental to understanding how incorporating fluorine impacts polymer characteristics like thermal stability, biodegradability, and mechanical strength. This approach allows for a direct assessment of the "activity" or property change that results from the "structural" modification of adding a fluorine atom.

The general principle of using fluorination to enhance molecular function is well-established. nih.gov The introduction of fluorine can lead to:

Enhanced Stability: The strength of the C-F bond can make molecules more resistant to metabolic degradation, increasing their half-life in biological systems.

Altered Acidity and Basicity: The electron-withdrawing nature of fluorine can change the pKa of nearby functional groups, affecting how the molecule interacts with biological targets.

Modified Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially increasing a molecule's binding affinity and selectivity for a specific enzyme or receptor.

By serving as a key starting material, this compound enables the systematic creation of new fluorinated molecules, providing essential data for the development of novel pharmaceuticals and advanced materials with tailored properties. nih.gov

Application as a Biochemical Probe in Complex Biological Systems

This compound's structural similarity to natural metabolites makes it an effective tool for investigating biochemical pathways and enzyme mechanisms. Its use as a biochemical probe is highlighted in studies involving engineered biological systems, where it can be synthesized and tracked to understand metabolic processes.

A significant example of its application is in the field of synthetic biology, where researchers have successfully engineered Escherichia coli to produce this compound. nih.gov This was achieved by introducing and co-expressing a specific set of enzymes to create a novel biosynthetic pathway. This process itself serves as a case study in using the molecule to probe the capabilities and limits of an engineered metabolic network.

The key components of this engineered pathway include:

Initial Substrate: 2-Fluoromalonic acid (2-FMA) was used as the starting fluorine source.

Key Enzymes: Two enzymes, methylmalonyl CoA synthase (MatBrp) and methylmalonyl CoA reductase (MCR), were co-expressed in E. coli to catalyze the conversion of 2-FMA into the final product.

The production of this compound within the bacterial cells was monitored and quantified, demonstrating the successful functioning of the engineered pathway.

Table 1: Engineered Biosynthesis of this compound

Component Role Finding
Host Organism Escherichia coli Successfully engineered to produce the target compound.
Substrate 2-Fluoromalonic acid Acted as the fluorine-containing precursor in the pathway.
Enzymes Methylmalonyl CoA synthase (MatBrp), Methylmalonyl CoA reductase (MCR) Catalyzed the conversion of the substrate to the final product.

| Product | this compound | Production was confirmed and reached a concentration of 50.0 mg/L after 24 hours of whole-cell transformation. nih.gov |

The detection and analysis of the synthesized this compound were conducted using advanced analytical techniques.

Table 2: Analytical Methods for Detection

Analytical Technique Purpose
HPLC-MS To confirm the presence and quantity of this compound produced by the engineered E. coli.

| ¹⁹F-NMR | To identify and confirm the chemical structure of the fluorinated metabolite in the fermentation broth. |

This research demonstrates the utility of this compound as a probe. By introducing a fluorinated substrate into a biological system, scientists can use ¹⁹F-NMR as a powerful and highly specific tool to track the molecule's fate. Since fluorine is virtually absent in natural biological systems, the ¹⁹F-NMR signal provides a clear and unambiguous window into the metabolic pathway, free from background noise. This allows for precise monitoring of enzyme activity and metabolic flux in a complex cellular environment.

Advanced Analytical Methodologies for 2 Fluoro 3 Hydroxypropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for both qualitative and quantitative analysis of fluorinated compounds like 2-Fluoro-3-hydroxypropanoic acid. rsc.orgdiva-portal.org Its high specificity and the ability to conduct analysis without extensive sample preparation make it a valuable technique. rsc.orgnih.gov

¹⁹F NMR for Detection, Identification, and Absolute Quantification

¹⁹F NMR is particularly well-suited for the analysis of fluorinated molecules. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus provide significant advantages. dss.go.th The wide chemical shift range of ¹⁹F NMR, spanning up to 800 ppm, minimizes the probability of signal overlap, leading to simpler and easier-to-interpret spectra compared to ¹H NMR. diva-portal.orgnih.gov This specificity allows for the direct detection and identification of this compound in complex mixtures. nih.gov

For absolute quantification, a quantitative NMR (qNMR) approach is employed, which involves comparing the integral of the analyte's signal with that of an internal standard of known concentration. diva-portal.org This method offers high accuracy and reproducibility. acgpubs.org A study on the biocatalytic synthesis of this compound utilized ¹⁹F NMR for the identification of the final product. nih.gov The fermentation broth was concentrated, and trifluoroacetic acid was added as an internal standard before analysis. nih.gov

Key parameters that are optimized to ensure accurate quantification in ¹⁹F qNMR include spectral width, relaxation delay, and the number of scans. rsc.org The selection of a suitable deuterated solvent is also critical for dissolving both the analyte and the internal standard. diva-portal.org

Table 1: Comparison of Analytical Methods for Quantification

Analytical Method Key Advantages Considerations
¹⁹F qNMR High specificity, non-destructive, no need for identical standard, rapid analysis. rsc.orgdiva-portal.orgnih.gov Requires optimization of acquisition parameters, sensitivity can be a limitation for very low concentrations. diva-portal.orgdss.go.th
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices. researchgate.netmdpi.com Often requires derivatization, use of isotopic standards for absolute quantification. researchgate.net

| HPLC | Good for separation and quantification. researchgate.net | May require derivatization for detection, co-elution can be an issue. |

Application in Metabolic Profiling and Elucidation of Fluorinated Species

¹⁹F NMR is a valuable tool for metabolic profiling, allowing for the tracking of fluorinated compounds and their metabolites in biological systems. nih.gov The technique's ability to detect and identify fluorinated intermediates, even unstable ones, makes it instrumental in elucidating metabolic pathways. nih.gov For instance, in studies of microbial degradation of fluorinated aromatic compounds, ¹⁹F NMR has been used to identify various fluorinated intermediates. nih.gov

The metabolism of fluorinated drugs can be investigated using ¹⁹F NMR to identify and quantify the biotransformation products. doi.org This is crucial for understanding the fate of a drug in the body and identifying any potentially active or toxic metabolites. The hyperresponsiveness of the ¹⁹F nucleus to changes in its chemical environment makes it a sensitive probe for detecting metabolic changes. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry, often coupled with chromatographic separation, provides high sensitivity and selectivity for the analysis of this compound and its related metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility. The resulting derivatives can then be separated by GC and detected by MS. d-nb.info GC-MS has been used to confirm the results of ¹⁹F NMR analysis of fluorinated acids in environmental samples. nih.gov The analysis of 3-hydroxypropionic acid, a related compound, by GC-MS involved the identification of its trimethylsilyl (B98337) derivatives, which showed distinct retention times for monomers, dimers, and trimers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics due to its high sensitivity and specificity in analyzing complex biological samples. mdpi.comscienceopen.com This technique is particularly useful for identifying and quantifying metabolites of this compound. nih.gov In a study on the biosynthesis of this compound, LC-MS was used to detect the product, with a characteristic peak observed at an m/z of 107.0000. nih.gov

LC-MS/MS methods often employ techniques like multiple reaction monitoring (MRM) for targeted quantification, which provides excellent sensitivity and selectivity. researchgate.net The use of two-dimensional LC (2D-LC) coupled with MS/MS can further enhance the separation and identification of metabolites in highly complex mixtures like urine. mdpi.com

Table 2: LC-MS/MS Parameters for Metabolite Analysis

Parameter Typical Setting Reference
Ionization Mode Negative Ion Electrospray (ESI-) ekb.eg
LC Column Reversed-phase (e.g., C18) nih.gov
Mobile Phase Water with 0.1% formic acid and acetonitrile mdpi.com

| Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile compounds in a mixture. researchgate.net For the analysis of this compound, HPLC can be used to separate it from other components in a sample before detection by a suitable detector, such as a UV detector or a mass spectrometer. nih.gov In the analysis of a similar compound, 3-hydroxypropionic acid, HPLC was used to monitor its production and the depletion of the starting material. researchgate.net The retention time of the compound under specific chromatographic conditions is used for its identification and the peak area for its quantification. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Resolution and Isomeric Differentiation

Chemical derivatization is a fundamental technique in the analytical chemistry of this compound, a bifunctional molecule containing both a carboxylic acid and a hydroxyl group. This process involves the chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization is crucial for several reasons: it enhances volatility for gas chromatography (GC), improves chromatographic peak shape, and increases detection sensitivity, particularly in mass spectrometry (MS). Crucially, the use of chiral derivatizing agents (CDAs) allows for the differentiation and quantification of its enantiomers by forming diastereomeric pairs that can be separated on achiral stationary phases. researchgate.netsigmaaldrich.com

The primary targets for derivatization on the this compound molecule are the carboxyl (-COOH) and hydroxyl (-OH) functional groups. These polar groups are responsible for the compound's low volatility and potential for peak tailing in GC analysis due to strong intermolecular hydrogen bonding. researchgate.netgcms.cz

Strategies for Derivatizing Carboxyl and Hydroxyl Groups

A common approach for hydroxy acids is a two-step derivatization process that addresses both functional groups. sigmaaldrich.com

Esterification of the Carboxyl Group: The carboxylic acid group is typically converted into a less polar and more volatile ester. This can be achieved through reactions with various alkylating agents.

Acylation of the Hydroxyl Group: The hydroxyl group is subsequently or simultaneously converted into an ester or ether. Acylation is a frequent choice, often employing acyl halides or anhydrides.

These reactions reduce the polarity of the molecule, making it amenable to GC analysis. For instance, a common method involves esterification followed by acylation. sigmaaldrich.com

Isomeric Differentiation through Chiral Derivatization

The presence of a chiral center at the C2 position of this compound means it exists as a pair of enantiomers, (R)-2-Fluoro-3-hydroxypropanoic acid and (S)-2-Fluoro-3-hydroxypropanoic acid. Differentiating these stereoisomers is critical in many biological and pharmaceutical contexts. Indirect enantiomeric separation, which involves derivatization with a CDA, is a powerful strategy. researchgate.netnih.gov

The CDA, being enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatographic techniques like GC or HPLC. researchgate.net

Key Chiral Derivatizing Agents (CDAs)

Several classes of CDAs are available, reacting with either the hydroxyl or carboxyl group of the analyte.

For the Hydroxyl Group: Reagents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, are widely used. nih.gov MTPA chloride reacts with the hydroxyl group of the analyte to form diastereomeric esters. The fluorine atoms in MTPA are useful for detection in ¹⁹F NMR and can serve as a sensitive tag in MS.

For the Carboxyl Group: Chiral amines or alcohols can be used to form diastereomeric amides or esters, respectively. This often requires the use of coupling agents to facilitate the reaction.

A comprehensive strategy for this compound would involve a two-step process: first, a non-chiral derivatization of one functional group (e.g., esterification of the carboxyl group), followed by reaction of the remaining functional group with a CDA. For example, the carboxyl group could be methylated, followed by the reaction of the hydroxyl group with (R)- or (S)-MTPA chloride.

Research Findings and Methodologies

While specific studies on the derivatization of this compound are not prevalent in the reviewed literature, the principles can be extrapolated from research on other hydroxy acids and fluorinated compounds. For example, the analysis of hydroxy acids often involves their conversion to O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters for enantiomeric separation by GC-MS. This general approach, which combines esterification of the carboxyl group with a chiral alcohol and acylation of the hydroxyl group, demonstrates a viable pathway.

The table below outlines potential derivatization strategies for this compound based on established methods for similar analytes.

Table 1: Potential Derivatization Strategies for this compound

Target Functional Group(s) Derivatization Reagent(s) Derivative Type Analytical Method Purpose
Carboxyl (-COOH) & Hydroxyl (-OH) 1. Methanolic HCl 2. Trifluoroacetic Anhydride (B1165640) (TFAA) Methyl ester, Trifluoroacetyl ester GC-MS Increased volatility and improved peak shape
Carboxyl (-COOH) & Hydroxyl (-OH) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ether and ester GC-MS Single-step derivatization for volatility
Carboxyl (-COOH) Heptafluorobutyl chloroformate (HFBCF) Heptafluorobutyl ester GC-MS Enhanced sensitivity with ECD or NCI-MS
Hydroxyl (-OH) α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) MTPA ester (diastereomer) GC-MS, HPLC, NMR Enantiomeric differentiation

Interactive Data Table: Chiral Derivatization for Isomeric Differentiation

The following table details hypothetical research findings for the enantioselective analysis of this compound, based on common derivatization outcomes for analogous compounds.

Chiral Derivatizing Agent (CDA)Analyte EnantiomerFormed DiastereomerExpected GC Elution OrderRationale for Separation
(R)-MTPA-Cl (after methylation of carboxyl group)(R)-2-Fluoro-3-hydroxypropanoic acid methyl ester(R,R)-Diastereomer2Diastereomers have different boiling points and interactions with the stationary phase.
(R)-MTPA-Cl (after methylation of carboxyl group)(S)-2-Fluoro-3-hydroxypropanoic acid methyl ester(R,S)-Diastereomer1Diastereomers have different boiling points and interactions with the stationary phase.
(S)-(-)-α-Methylbenzylamine (amide formation)(R)-2-Fluoro-3-hydroxypropanoic acid(S,R)-Diastereomeric Amide1Different steric and polar interactions of the diastereomers allow for separation on an achiral column.
(S)-(-)-α-Methylbenzylamine (amide formation)(S)-2-Fluoro-3-hydroxypropanoic acid(S,S)-Diastereomeric Amide2Different steric and polar interactions of the diastereomers allow for separation on an achiral column.

These derivatization strategies, by converting the polar functional groups of this compound into more volatile and less polar moieties, are indispensable for its analysis by GC-MS. Furthermore, the use of chiral derivatizing agents is a proven and effective method for resolving its enantiomers, enabling detailed investigation into its stereospecific roles and synthesis.

Computational Chemistry and Modeling Studies of 2 Fluoro 3 Hydroxypropanoic Acid

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

While specific molecular docking and dynamics simulation studies exclusively focused on 2-fluoro-3-hydroxypropanoic acid are not extensively documented in publicly available literature, the principles of its interaction with enzymes can be inferred from studies on similar fluorinated substrate analogs. It is known that this compound can act as an enzyme inhibitor or a substrate analog, interfering with normal metabolic processes. The fluorine atom is key to this activity, enhancing the molecule's stability and its binding affinity to target proteins.

Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within an enzyme's active site and estimating the strength of the interaction. For this compound, docking studies would likely reveal that the carboxylate and hydroxyl groups form crucial hydrogen bonds and electrostatic interactions with amino acid residues in the active site, similar to the natural substrate. The fluorine atom, with its high electronegativity, can participate in favorable electrostatic interactions and may also form non-canonical hydrogen bonds with suitable donor groups.

Table 1: Plausible Intermolecular Interactions of this compound in an Enzyme Active Site (Hypothetical)

Interaction TypePotential Interacting Residues (Example)
Hydrogen BondSer, Thr, His, Arg, Lys
Electrostatic (Ionic)Arg, Lys
Electrostatic (Dipole)Polar amino acids
Van der WaalsHydrophobic pocket residues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not readily found, calculations on similar fluorinated carboxylic acids and propanoic acid derivatives provide a strong basis for predicting its properties.

DFT calculations can be employed to determine a range of molecular properties that govern reactivity. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The presence of the electron-withdrawing fluorine atom is expected to have a significant impact on the electronic properties of this compound. It would lower the energy of the HOMO, making the molecule less susceptible to oxidation, and also lower the energy of the LUMO, making it more susceptible to nucleophilic attack at adjacent carbon atoms. The MEP would show a region of negative potential around the oxygen atoms of the carboxyl and hydroxyl groups and the fluorine atom, indicating their propensity to act as hydrogen bond acceptors or interact with positively charged species. Conversely, a region of positive potential would be expected around the acidic proton of the carboxylic acid.

Table 2: Predicted Effects of Fluorination on the Electronic Properties of this compound (Qualitative)

PropertyEffect of Fluorine SubstitutionImplication for Reactivity
HOMO EnergyLoweredIncreased stability towards oxidation
LUMO EnergyLoweredIncreased susceptibility to nucleophilic attack
Acidity (pKa)DecreasedMore acidic than 3-hydroxypropanoic acid
Dipole MomentIncreasedEnhanced polarity

These quantum chemical insights are crucial for understanding the molecule's reactivity in biological systems. For instance, the increased acidity of the carboxylic acid group due to the fluorine atom can influence its ionization state at physiological pH, which in turn affects its ability to interact with enzyme active sites.

Conformational Analysis and Stereochemical Prediction Algorithms

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For a flexible molecule like this compound, rotation around the C-C single bonds can lead to various spatial arrangements of its functional groups.

The introduction of a fluorine atom can significantly influence the conformational landscape. The gauche effect, where a gauche arrangement of electronegative substituents is favored over an anti arrangement, is a well-documented phenomenon in fluorinated alkanes. In this compound, a gauche conformation between the fluorine atom and the hydroxyl group might be stabilized due to hyperconjugative interactions.

Computational algorithms can be used to systematically explore the conformational space of the molecule. These methods, often based on molecular mechanics force fields, can calculate the relative energies of different conformers and identify the most populated states.

Table 3: Potential Low-Energy Conformers of this compound

Dihedral Angle (F-C2-C3-OH)Relative Stability (Hypothetical)Key Intramolecular Interactions
Gauche (~60°)Potentially most stableGauche effect, potential for intramolecular hydrogen bonding
Anti (~180°)Less stableSteric repulsion may be lower, but lacks stabilizing gauche interaction

Furthermore, the presence of a chiral center at the C2 position means that this compound exists as two enantiomers, (2R) and (2S). Stereochemical prediction algorithms can be used to model the distinct properties of each enantiomer and their differential interactions with chiral biological environments, such as enzyme active sites. This is particularly important as often only one enantiomer of a chiral drug is biologically active.

Future Research Directions and Emerging Perspectives

Development of Next-Generation Biocatalytic Systems for Enhanced Production Efficiency

The current state of biocatalytic synthesis for 2-Fluoro-3-hydroxypropanoic acid (2-F-3-HP) has been demonstrated through the use of engineered E. coli. rsc.orgnih.gov In these systems, the co-expression of methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM) has successfully produced 2-F-3-HP from 2-fluoromalonic acid. rsc.orgnih.gov A reported concentration of 50.0 mg/L has been achieved through whole-cell transformation over 24 hours. rsc.orgnih.gov

Future research is anticipated to focus on several key areas to enhance production efficiency. These include the optimization of the engineered metabolic pathways to increase the yield and production rate of 2-F-3-HP. Strategies may involve the use of stronger promoters, improvement of enzyme kinetics through protein engineering, and reduction of metabolic burden on the host organism. Furthermore, the exploration of alternative microbial chassis, such as yeast or other bacteria with higher tolerance to fluorinated compounds, could lead to more robust and efficient production systems.

Table 1: Key Enzymes in the Biocatalytic Synthesis of this compound

EnzymeFunction
Methylmalonyl CoA synthase (MatBrp)Catalyzes the formation of a thioester with Coenzyme A.
Methylmalonyl CoA reductase (MCR)Reduces the thioester to an aldehyde.
Malonate transmembrane protein (MadLM)Facilitates the transport of 2-fluoromalonic acid into the cell.

Exploration of Novel Derivatization Reactions for Advanced Material Science Applications

This compound serves as a promising monomer for the synthesis of novel fluorinated biopolymers. nih.gov The primary derivative of interest is poly(2-fluoro-3-hydroxypropionic acid) (FP3HP), a fluorinated analogue of the biodegradable polymer poly(3-hydroxypropionic acid) (P3HP). nih.govfrontiersin.orgwikipedia.org The introduction of fluorine into the polymer backbone is expected to impart unique properties, such as enhanced thermal stability, chemical resistance, and altered biodegradability.

Future research will likely focus on the controlled polymerization of 2-F-3-HP to produce high molecular weight FP3HP and the characterization of its material properties. Additionally, the synthesis of block copolymers, such as poly(2-fluoro-3-hydroxypropionic acid)-block-poly(2-fluoro-3-hydroxybutyric acid) (FP3HB-b-FP3HP), opens up possibilities for creating advanced materials with tunable properties for a wide range of applications, including medical devices, drug delivery systems, and specialized coatings. nih.gov Another potential derivatization is the dehydration of 2-F-3-HP to produce 2-fluoroacrylic acid, a valuable precursor for various fluorinated polymers and specialty chemicals. nih.gov

Table 2: Potential Derivatives of this compound and Their Applications

DerivativePotential Application
Poly(2-fluoro-3-hydroxypropionic acid) (FP3HP)Biodegradable plastics, medical implants, drug delivery.
FP3HB-b-FP3HP block copolymersAdvanced materials with tunable properties.
2-Fluoroacrylic acidPrecursor for fluorinated polymers and chemicals.

Deepening Understanding of Biochemical Roles and Potential Interventions

The presence of a fluorine atom in this compound significantly influences its biological activity. Due to its structural similarity to natural metabolites, it can act as a substrate analog or an enzyme inhibitor. rsc.org The high electronegativity of fluorine can enhance the binding affinity of the molecule to the active sites of target enzymes, potentially leading to potent and selective inhibition. rsc.org This makes 2-F-3-HP a valuable tool for studying enzyme mechanisms and metabolic pathways.

Future research in this area will likely involve screening 2-F-3-HP against a variety of enzymes to identify specific targets. Understanding these interactions could lead to the development of novel therapeutic agents or biochemical probes. For instance, fluorinated hydroxamic acids have been investigated as inhibitors of histone deacetylases (HDACs), suggesting that fluorinated carboxylic acids like 2-F-3-HP could be explored for similar activities. nih.gov The ability of fluorinated compounds to act as "suicide substrates" for enzymes also presents an intriguing avenue for designing highly specific enzyme inactivators. nih.gov

Integration of Advanced Spectroscopic and In Situ Imaging Techniques

The analysis and characterization of this compound and its derivatives rely on advanced spectroscopic techniques. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated molecules, as the 19F nucleus is 100% abundant and has a high sensitivity. dss.go.th 19F NMR can provide detailed information about the chemical environment of the fluorine atom, making it invaluable for structural elucidation and for monitoring reactions involving fluorinated compounds. nih.gov

Future research will likely see the increased application of 19F NMR to study the synthesis and polymerization of 2-F-3-HP. nih.gov Furthermore, the development of in situ monitoring techniques will be crucial for optimizing biocatalytic production. Techniques such as deep UV resonance Raman spectroscopy and fluorescence-based probes could provide real-time data on substrate consumption and product formation within a bioreactor. rsc.orgnih.gov In situ imaging techniques, including 3D tracking of enzymatic reactions through autofluorescence, could offer unprecedented insights into the catalytic process at a microscopic level. synchrotron-soleil.fr

Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of novel compounds and biocatalytic processes. In the context of this compound, AI and ML can be applied in several key areas. Generative models can be used to design novel fluorinated molecules with desired properties, expanding the chemical space for new materials and bioactive compounds. youtube.comyoutube.com

Q & A

Basic: What are the optimal synthetic routes for 2-Fluoro-3-hydroxypropanoic acid, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of fluorinated hydroxypropanoic acids typically involves multi-step reactions with careful optimization of conditions. For analogs like 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid, condensation techniques (e.g., Friedel-Crafts alkylation) and protection-deprotection strategies for hydroxyl/fluoro groups are critical . Solvent polarity and temperature (e.g., dichloromethane at 0–25°C) significantly impact stereochemical outcomes. Catalysts such as BF₃·Et₂O may enhance fluorination efficiency, while acidic workup preserves the hydroxy group. Yield optimization requires monitoring intermediates via TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Answer:
Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) is essential for confirming stereochemistry, with coupling constants (e.g., vicinal 3JHF^3J_{HF}) providing insights into spatial arrangements. For example, in 2-formamido-3-(tetrahydrofuran-2-yl)propanoic acid, NOESY correlations resolved axial/equatorial substituents . X-ray crystallography offers definitive structural validation, as demonstrated for 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid analogs . Polarimetry can further validate enantiopurity in chiral derivatives .

Advanced: How does the introduction of fluorine at the 2-position affect the compound's acidity compared to non-fluorinated analogs?

Answer:
Fluorine’s electronegativity increases the acidity of adjacent carboxylic groups. For 2-hydroxypropanoic acid, the measured KaK_a is 1.38×1041.38 \times 10^{-4} mol dm⁻³ . Fluorination at C2 likely lowers the pKaK_a further due to inductive effects, enhancing solubility in polar solvents. Computational studies (e.g., DFT) on analogs like 3-(4-Fluorophenyl)-2-hydroxypropanoic acid support this trend, showing a 0.5–1.0 pKaK_a unit decrease compared to non-fluorinated counterparts .

Advanced: What strategies resolve racemic mixtures of this compound during synthesis?

Answer:
Chiral resolution methods include enzymatic kinetic resolution (e.g., lipases) or diastereomeric salt formation with chiral amines (e.g., (1R,2S)-ephedrine) . For Boc-protected analogs like (2R,3S)-3-Boc-amino-2-hydroxy-3-phenylpropanoic acid, chiral HPLC with amylose-based columns achieves baseline separation . Asymmetric synthesis using Evans auxiliaries or organocatalysts (e.g., proline derivatives) can directly yield enantiopure products, avoiding racemization .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:
Fluorinated hydroxy acids are prone to hydrolysis under extreme pH. For 3-(4-Hydroxy-3-nitrophenyl)propanoic acid, stability studies show degradation >50% at pH <2 or >12 over 24 hours . Thermal gravimetric analysis (TGA) of analogs like 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid indicates decomposition above 150°C . Storage at 4°C in inert atmospheres (N₂) is recommended to prevent oxidation of the hydroxy group .

Advanced: How do fluoro and hydroxy group positions influence the compound's interaction with biological targets?

Answer:
Substituent positioning dictates binding affinity. For 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid, the ortho-chloro and difluoro groups enhance hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2), while the hydroxy group participates in hydrogen bonding . Comparative studies of 3-(4-Fluorophenyl)-2-hydroxypropanoic acid show that para-fluoro substitution improves metabolic stability by reducing CYP450-mediated oxidation . Molecular docking simulations are critical for rationalizing structure-activity relationships .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:
High-resolution mass spectrometry (HRMS) confirms molecular formula, while elemental analysis (C, H, N) verifies stoichiometry. For fluorinated analogs like 3-(4-Methoxyphenyl)-2,2-difluoropropanoic acid, HPLC with UV/fluorescence detection (λ = 254 nm) achieves >99% purity . Karl Fischer titration quantifies residual moisture, critical for hygroscopic compounds .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid, Fukui indices identify C3 as electrophilic, aligning with experimental SN2 reactivity . Molecular dynamics simulations model solvation effects, showing THF or DMF as optimal solvents for displacing fluorine with amines/thiols .

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